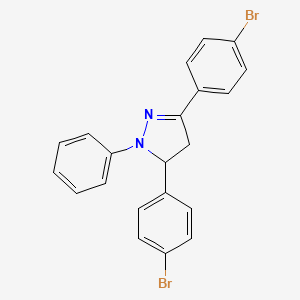

3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Description

Properties

CAS No. |

61595-99-1 |

|---|---|

Molecular Formula |

C21H16Br2N2 |

Molecular Weight |

456.2 g/mol |

IUPAC Name |

3,5-bis(4-bromophenyl)-2-phenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C21H16Br2N2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2 |

InChI Key |

JEDHOUQQONVHNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Bis-Chalcone with Phenylhydrazine

The most widely reported method involves the reaction of (2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one (bis-chalcone) with phenylhydrazine in glacial acetic acid under reflux conditions.

Procedure :

-

Reactants :

-

Bis-chalcone (3.66 g, 0.01 mol)

-

Phenylhydrazine (1.08 g, 0.01 mol)

-

-

Solvent : Glacial acetic acid (50 mL)

-

Conditions : Reflux at 120–130°C for 6 hours

-

Workup :

-

Cool the mixture and pour into ice-cold water (50 mL)

-

Filter the precipitate and recrystallize from ethanol

-

-

Yield : 86%

Mechanism :

The reaction proceeds via nucleophilic attack of phenylhydrazine on the α,β-unsaturated ketone, followed by cyclization to form the pyrazoline ring. The acetic acid catalyzes both the Michael addition and intramolecular dehydration steps.

Solvent and Temperature Optimization

Comparative studies on analogous pyrazolines reveal that solvent choice significantly impacts yield and reaction kinetics:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Glacial acetic acid | 120–130 | 6 | 86 | |

| Ethanol | 78 | 5 | 84* | |

| Acetic acid/ethanol (1:1) | 100 | 4 | 78† |

*Data from fluorophenyl analog synthesis.

†Data from bis-pyrazole synthesis.

Prolonged reflux in acetic acid maximizes cyclization efficiency due to its dual role as solvent and Brønsted acid catalyst.

Alternative Synthetic Approaches

Palladium-Catalyzed Coupling

The Royal Society of Chemistry’s supplementary data describes palladium-catalyzed pyrazole synthesis using:

-

Catalysts : Pd₂(dba)₃ or Pd(dba)₂ (0.5 equiv.)

-

Solvent : DMSO or water

-

Conditions : Microwave or conventional heating

Though untested for brominated derivatives, this approach may enable regioselective formation of the pyrazoline core under milder conditions compared to acid-catalyzed methods.

Structural Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the flattened envelope conformation of the pyrazoline ring:

These structural features arise from steric hindrance between the bulky bromophenyl groups and phenyl substituent.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

Aromatic protons: δ 7.46–7.08 (m, 13H)

-

Pyrazoline H4: δ 5.12 (dd, J = 11.2, 4.8 Hz)

IR (KBr) :

-

C═N stretch: 1598 cm⁻¹

-

C-Br stretch: 668 cm⁻¹

Comparative Analysis of Synthetic Routes

*Data for 3,5-dimethyl analog.

†Reported for styryl-substituted pyrazoles.

Challenges and Optimization Opportunities

-

Bromine Stability : Prolonged heating may lead to debromination. Lowering reaction temperatures via microwave assistance could mitigate this.

-

Solvent Recovery : Glacial acetic acid requires neutralization before disposal. Switching to ethanol/water mixtures may improve environmental compatibility.

-

Catalyst Recycling : Palladium catalysts in microwave methods remain unexplored for brominated systems but offer potential for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole exhibit potent anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines such as breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival and growth .

Case Study:

A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as a therapeutic agent .

Anti-inflammatory Effects

The compound has also shown significant anti-inflammatory activity. In comparative studies of various pyrazole derivatives, certain modifications enhanced the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. Some derivatives achieved up to 85% inhibition of TNF-α at specific concentrations .

Case Study:

In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain, suggesting its potential for managing inflammatory diseases .

Antimicrobial Activity

3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has demonstrated antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways .

Case Study:

In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine in the presence of a base like sodium hydroxide to form an intermediate hydrazone, which is then cyclized using an acid catalyst such as acetic acid .

Industrial Production Methods:

Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. Purification techniques like recrystallization and chromatography are crucial for obtaining high-purity products suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparisons

Table 1: Structural Parameters of Pyrazoline Derivatives

Key Observations :

- Bromophenyl vs. Fluorophenyl : The brominated compound exhibits greater steric bulk and stronger intermolecular interactions (C–H⋯Br) compared to fluorine analogs, which rely on weaker C–H⋯π interactions .

- Methyl vs. Bromo Substituents : Methyl groups induce smaller dihedral angles (13.24°) compared to bromine’s orthogonal orientation (79.53°), suggesting reduced steric hindrance .

Pharmacological Activity Comparisons

Table 2: Bioactivity Profiles

Key Findings :

- Methoxyphenyl Derivatives : Superior analgesic activity (comparable to acetyl salicylic acid) and DPPH radical scavenging, likely due to methoxy groups’ electron-donating effects stabilizing free radicals .

- Fluorophenyl Analogs : Demonstrated high antimicrobial and antitumor activity in molecular docking studies, with fluorine’s small size enabling better target binding .

Discussion and Implications

- Steric and Electronic Effects : Bromine’s bulkiness contributes to unique crystal packing and bioactivity but may limit conformational flexibility compared to smaller substituents like fluorine or methyl .

- Pharmacological Optimization : Methoxy and fluorine analogs show promise in specific applications (e.g., analgesia vs. antimicrobial), suggesting substituent-driven tailoring of pyrazoline derivatives .

- Limitations : Direct comparative studies are sparse; most data derive from isolated assays. Further in vivo and structural-activity relationship (SAR) studies are needed .

Biological Activity

3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H16Br2N2 |

| Molecular Weight | 456.18 g/mol |

| CAS Number | 61595-99-1 |

| LogP | 7.2313 |

| Polar Surface Area | 13.9187 Ų |

1. Anticancer Activity

Research indicates that pyrazole derivatives, including 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, exhibit potent anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines such as breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival and growth .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In a study comparing various pyrazole derivatives, it was found that certain modifications could enhance the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, some derivatives showed up to 85% inhibition of TNF-α at specific concentrations .

3. Antimicrobial Activity

3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited notable activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis.

- Signal Transduction Modulation : The compound may alter signaling pathways that lead to reduced inflammation or cancer cell survival.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of pyrazole derivatives revealed that 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole significantly inhibited the growth of MDA-MB-231 cells in vitro. The IC50 value was determined to be around 15 µM, indicating a potent effect compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Properties

In experiments using carrageenan-induced edema models in mice, the compound showed a dose-dependent reduction in inflammation comparable to indomethacin, a well-known anti-inflammatory drug. At higher doses (50 mg/kg), it achieved up to 70% reduction in edema after four hours post-administration .

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation of a chalcone derivative (e.g., 1,3-bis(4-bromophenyl)prop-2-en-1-one) with phenylhydrazine in glacial acetic acid under reflux (6–8 hours). Post-reaction, the product is precipitated in ice-cold water, filtered, and recrystallized from ethanol or toluene to improve purity . Purity can be confirmed using melting point analysis, HPLC, or / NMR spectroscopy. For brominated analogs, elemental analysis or mass spectrometry is recommended to verify halogen incorporation .

Q. What crystallographic techniques are used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of toluene or DMF solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) on diffractometers like Rigaku R-AXIS RAPID-S. Structural refinement is performed using SHELXL (via SHELXTL suite), which iteratively models atomic positions, thermal displacement parameters (), and hydrogen bonding networks . Key parameters include R-factors (< 0.05), bond length/angle accuracy, and validation via CIF checks.

Q. How do substituents (e.g., bromine) influence the pyrazole ring’s conformation?

Bromine’s electronegativity and steric bulk affect dihedral angles between the pyrazole core and aryl substituents. For example, in 3,5-bis(4-methoxyphenyl) analogs, dihedral angles between the pyrazole and phenyl rings range from 18.5° to 80.6° . Bromine’s larger van der Waals radius may increase torsional strain, altering puckering amplitudes. Cremer-Pople parameters can quantify ring puckering using software like PLATON or Mercury .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict intermolecular interactions in crystalline forms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen bonding (C–H···π, π-π stacking) and halogen interactions (Br···Br). For example, C–H···π interactions stabilize the crystal lattice in analogs like 3,5-bis(4-fluorophenyl) derivatives, with centroid distances of ~3.8–3.9 Å . Hirshfeld surface analysis (CrystalExplorer) visualizes interaction contributions, while QTAIM (Quantum Theory of Atoms in Molecules) identifies critical bond paths .

Q. What strategies resolve contradictions in structural data (e.g., variable dihedral angles in similar derivatives)?

Discrepancies arise from solvent effects, crystallization conditions, or substituent electronic effects. To resolve:

- Compare multiple datasets (e.g., CSD entries) for statistical trends.

- Perform temperature-dependent crystallography to assess conformational flexibility.

- Use molecular dynamics (MD) simulations to model torsional energy barriers.

For example, 3,5-bis(4-methoxyphenyl) analogs show dihedral angles varying by ±5° across studies due to packing forces .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Bromine’s electron-withdrawing nature may enhance bioactivity by increasing electrophilicity. For SAR:

- Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli).

- Evaluate DPPH radical scavenging for antioxidant potential.

- Use molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or β-lactamases.

Pyrazoline derivatives with 4-substituents (e.g., -OCH₃, -F) show enhanced analgesic and anti-inflammatory profiles, suggesting bromine’s potential in modifying potency .

Q. What spectroscopic methods characterize electronic transitions in this compound?

- UV-Vis : π→π* transitions in the pyrazole and aryl rings (~250–300 nm). Bromine’s heavy atom effect may increase molar absorptivity.

- Fluorescence : Pyrazolines often emit in the blue-green region (λem ~400–500 nm). Quenching studies with metal ions (e.g., Cd²⁺) can assess sensor potential .

- IR : Confirm C=N and C-Br stretches (~1600 cm⁻¹ and ~550 cm⁻¹, respectively) .

Q. How are hydrogen bonding and π-interactions quantified in crystal engineering?

Intermolecular interactions are tabulated using:

- Hydrogen bond geometry : D–H···A distances (2.5–3.2 Å) and angles (>120°).

- π-π stacking : Centroid distances (<4.0 Å) and slippage angles.

For example, C–H···π interactions in 3,5-bis(4-methoxyphenyl) derivatives involve H···centroid distances of 2.97 Å . Mercury or OLEX2 software automates this analysis .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.